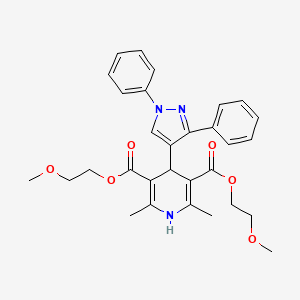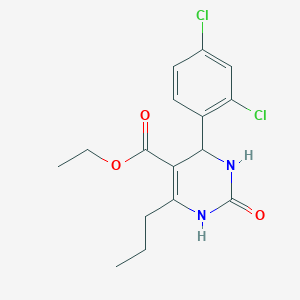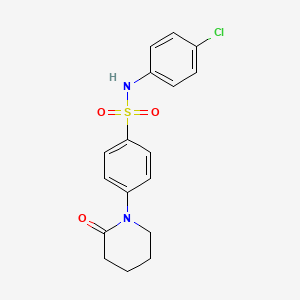![molecular formula C17H13Cl3N2O2 B5133457 1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5133457.png)
1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein, which plays a crucial role in regulating apoptosis or programmed cell death. ABT-199 has been shown to be effective in treating various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Mecanismo De Acción
1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione works by selectively binding to the hydrophobic groove of BCL-2 protein, thereby preventing it from inhibiting apoptosis. BCL-2 protein is overexpressed in many types of cancer, including CLL and AML, and is associated with resistance to chemotherapy and radiation therapy. By inhibiting BCL-2 protein, 1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione sensitizes cancer cells to apoptosis, leading to their death.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been found to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. In clinical trials, it has been found to induce remission in patients with relapsed or refractory CLL and AML.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione has a number of advantages for lab experiments. It is highly selective for BCL-2 protein and has a low toxicity profile. It has also been shown to be effective in inducing apoptosis in cancer cells that are resistant to chemotherapy and radiation therapy. However, 1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione has some limitations for lab experiments. It is relatively expensive and has a short half-life, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are a number of future directions for the development of 1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione. One area of research is the identification of biomarkers that can predict response to 1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione in different types of cancer. Another area of research is the development of combination therapies that can enhance the efficacy of 1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione in different types of cancer.
Métodos De Síntesis
1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione is synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with 3,4-dichlorobenzylamine to form the intermediate 1-(4-chlorophenyl)-3-(3,4-dichlorobenzyl)urea. The urea is then cyclized with ethyl acetoacetate in the presence of sodium ethoxide to form the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to form 1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In particular, it has shown promising results in the treatment of CLL and AML. In a phase I clinical trial, 1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione was found to induce a high rate of complete remission in patients with relapsed or refractory CLL. Similarly, in a phase II clinical trial, 1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione was found to be effective in inducing remission in patients with relapsed or refractory AML.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2O2/c18-11-2-4-12(5-3-11)22-16(23)8-15(17(22)24)21-9-10-1-6-13(19)14(20)7-10/h1-7,15,21H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPAOKMCZOXHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-(1,2-phenylenediimino)bis[6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]](/img/structure/B5133394.png)
![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B5133396.png)
![8-quinolinyl 3-[(8-quinolinyloxy)sulfonyl]benzoate](/img/structure/B5133400.png)
![N-(4-chlorophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5133408.png)
![N-cyclopentyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5133423.png)

![2-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(ethyl)amino]ethanol](/img/structure/B5133444.png)


![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5133467.png)
![10-ethoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5133474.png)
![8-(3-furylmethyl)-1-(2-methoxyethyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5133475.png)